molecular formula C8H12Cl2N4 B13637535 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride

2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride

Cat. No.: B13637535
M. Wt: 235.11 g/mol
InChI Key: UOVUWDBEPMTJSO-UHFFFAOYSA-N
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Description

2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride is a compound that belongs to the class of organic compounds known as pyrazolopyridazines. These compounds are characterized by a pyrazole ring fused to a pyridazine ring. The compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cycloaddition and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

2-pyrazolo[1,5-b]pyridazin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-11-12-8(7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H

InChI Key

UOVUWDBEPMTJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)CCN.Cl.Cl

Origin of Product

United States

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